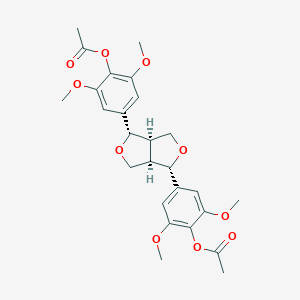

Diacétate de syringarésinol

Vue d'ensemble

Description

Syringaresinol diacetate is a naturally occurring lignan, a type of polyphenolic compound found in various plant species. It is derived from syringaresinol, which is known for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Syringaresinol diacetate is often studied for its potential therapeutic applications and its role in various biochemical pathways.

Applications De Recherche Scientifique

Chemistry: Used as a precursor for the synthesis of other bioactive lignans and polyphenolic compounds.

Biology: Studied for its role in plant defense mechanisms and its antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, neuroprotective, and anticancer activities.

Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.

Mécanisme D'action

Target of Action

Syringaresinol diacetate primarily targets the Nuclear Factor E2-Related Factor 2 (NRF2) and Nitric Oxide Synthase (NOS) . NRF2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation . NOS is an enzyme responsible for the production of nitric oxide (NO), a molecule that plays a crucial role in vascular functions, including vasorelaxation .

Mode of Action

Syringaresinol diacetate interacts with its targets in a way that promotes beneficial physiological changes. It inhibits the abundance of pyroptosis-related proteins such as NOD-like receptor family pyrin domain containing 3 (NLRP3), cysteinyl aspartate-specific proteinase 1 (Caspase-1), and gasdermin D (GSDMD), and the biosynthesis of inflammatory cytokines interleukin 1β (IL-1β) and interleukin 18 (IL-18) . Additionally, it promotes the nuclear translocation of NRF2 and enhances the downstream antioxidant enzymes heme oxygenase 1 (HO-1) and manganese superoxide dismutase (MnSOD) . It also increases NO production, which is correlated with eNOS phosphorylation .

Biochemical Pathways

Syringaresinol diacetate affects several biochemical pathways. It inhibits the NLRP3/Caspase-1/GSDMD pyroptosis pathway by upregulating NRF2 signaling . It also enhances NO production in endothelial cells via two distinct mechanisms: phosphatidylinositol 3-kinase/Akt- and PLC/Ca2+/CaMKKβ-dependent eNOS phosphorylation and Ca2±dependent eNOS dimerization .

Result of Action

The molecular and cellular effects of syringaresinol diacetate’s action are significant. It effectively decreases excess reactive oxygen species (ROS), thereby providing protection against oxidative damage . It also induces vasorelaxation by enhancing NO production in endothelial cells .

Action Environment

It’s worth noting that the compound’s effects have been observed in various experimental models, including in vitro cell cultures and in vivo animal models

Analyse Biochimique

Biochemical Properties

Syringaresinol Diacetate interacts with various enzymes and proteins within the body. For instance, it has been found to inhibit the NLRP3/Caspase-1/GSDMD pyroptosis pathway, which is involved in inflammation and cell death . This interaction suggests that Syringaresinol Diacetate may have anti-inflammatory properties.

Cellular Effects

Syringaresinol Diacetate has been shown to have significant effects on various types of cells. In studies on diabetic nephropathy, it was found to ameliorate renal hypertrophy, fibrosis, mesangial expansion, and other cellular processes . It appears to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Syringaresinol Diacetate involves its interaction with the NRF2 signaling pathway. It promotes the nuclear translocation of nuclear factor E2-related factor 2 (NRF2) and enhances the downstream antioxidant enzymes heme oxygenase 1 (HO-1) and manganese superoxide dismutase (MnSOD), thereby effectively decreasing excess reactive oxygen species (ROS) .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Syringaresinol Diacetate in laboratory settings are limited, research has shown that it can have long-term effects on cellular function. For example, it has been found to ameliorate renal damage in diabetic mice over time .

Dosage Effects in Animal Models

In animal models, the effects of Syringaresinol Diacetate have been observed to vary with different dosages. For instance, in a study on streptozocin-induced diabetic mice, Syringaresinol Diacetate at dosages of 25, 50, and 75 mg/kg induced a significant antidiabetic effect .

Metabolic Pathways

Syringaresinol Diacetate is involved in several metabolic pathways. It has been found to interact with the NRF2 signaling pathway, which plays a crucial role in the regulation of antioxidant response in cells .

Transport and Distribution

Its ability to influence various cellular processes suggests that it may be transported and distributed in a manner that allows it to interact with key enzymes and signaling pathways .

Subcellular Localization

Its interaction with the NRF2 signaling pathway suggests that it may be localized in the nucleus, as NRF2 is a nuclear factor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Syringaresinol diacetate can be synthesized from syringaresinol through acetylation. The process typically involves the reaction of syringaresinol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of syringaresinol diacetate involves the extraction of syringaresinol from plant sources, followed by chemical modification. The extraction process includes solvent extraction using ethanol or methanol, followed by purification through column chromatography. The acetylation step is similar to the laboratory synthesis but scaled up to industrial levels .

Types of Reactions:

Oxidation: Syringaresinol diacetate can undergo oxidation reactions, often catalyzed by enzymes such as peroxidases. These reactions can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions of syringaresinol diacetate are less common but can be achieved using reducing agents like sodium borohydride.

Substitution: The acetyl groups in syringaresinol diacetate can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Horseradish peroxidase, hydrogen peroxide.

Reduction: Sodium borohydride, ethanol.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized lignan derivatives.

Reduction: Reduced forms of syringaresinol diacetate.

Substitution: Various substituted syringaresinol derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Syringaresinol diacetate is unique among lignans due to its specific acetylation, which enhances its lipophilicity and bioavailability. Similar compounds include:

Syringaresinol: The parent compound, known for its antioxidant and anti-inflammatory properties.

Pinoresinol: Another lignan with similar biological activities but different structural features.

Matairesinol: A lignan with potent antioxidant properties, often studied for its role in cancer prevention.

Propriétés

IUPAC Name |

[4-[(3S,3aR,6S,6aR)-6-(4-acetyloxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O10/c1-13(27)35-25-19(29-3)7-15(8-20(25)30-4)23-17-11-34-24(18(17)12-33-23)16-9-21(31-5)26(36-14(2)28)22(10-16)32-6/h7-10,17-18,23-24H,11-12H2,1-6H3/t17-,18-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDJEJQAGQWOHV-XZUXRINTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

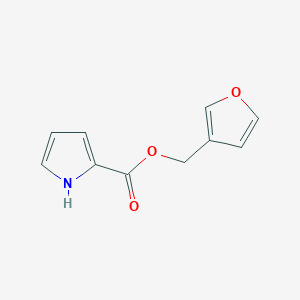

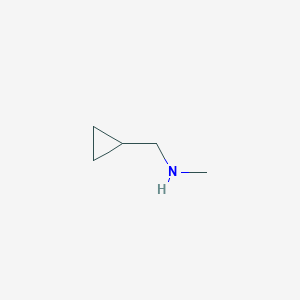

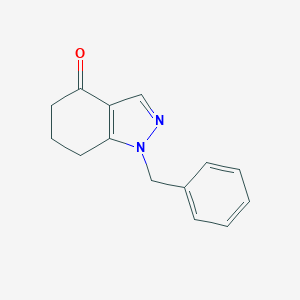

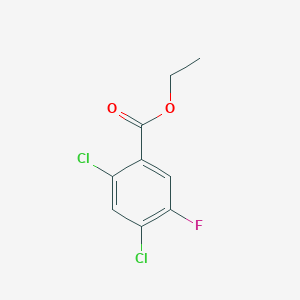

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B168344.png)

![Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]-](/img/structure/B168353.png)

![(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate](/img/structure/B168359.png)